molecular formula C11H17NO2 B8350525 2-Carbethoxy-4-methyl-5-n-propylpyrrole

2-Carbethoxy-4-methyl-5-n-propylpyrrole

Cat. No.: B8350525
M. Wt: 195.26 g/mol
InChI Key: KSFXHRFYPOBYKW-UHFFFAOYSA-N
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Description

2-Carbethoxy-4-methyl-5-n-propylpyrrole is a substituted pyrrole derivative characterized by a carbethoxy (ethoxycarbonyl) group at position 2, a methyl group at position 4, and an n-propyl chain at position 3. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom. The carbethoxy group enhances stability and modulates electronic properties, while alkyl substituents (methyl and n-propyl) influence lipophilicity and steric interactions, which are critical for pharmacological activity and synthetic applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 4-methyl-5-propyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H17NO2/c1-4-6-9-8(3)7-10(12-9)11(13)14-5-2/h7,12H,4-6H2,1-3H3

InChI Key

KSFXHRFYPOBYKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(N1)C(=O)OCC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-carbethoxy-4-methyl-5-n-propylpyrrole, we compare it with analogous pyrrole derivatives based on substituent variations, synthetic pathways, and physicochemical data.

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Reference
This compound 2: COOEt; 4: Me; 5: n-Pr Not reported Carbethoxy, alkyl
5-Carbethoxy-4-methyl-2-bromomethylpyrrole-3-propionic acid 2: BrCH2; 3: CH2CH2COOH; 4: Me; 5: COOEt 75 (derivative) Bromomethyl, carboxylic acid
Methyl 2-ethyl-5-methyloxazole-4-carboxylate Oxazole backbone; 2: Et; 5: Me Not reported Oxazole, ester
Methyl 5-methyl-2-pyrrolidin-1-yloxazole-4-carboxylate Oxazole with pyrrolidine Not reported Oxazole, pyrrolidine

Key Observations :

  • Lipophilicity : The n-propyl chain at position 5 increases lipophilicity relative to methyl or bromomethyl groups, which may improve membrane permeability in biological systems .
  • Stability : Derivatives with carboxylic acid groups (e.g., 5-carbethoxy-4-methyl-2-bromomethylpyrrole-3-propionic acid) exhibit higher polarity and lower thermal stability (melting point 75°C) compared to alkyl-substituted pyrroles .

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